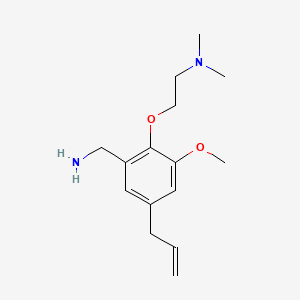
Benzylamine, 3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine, 3-allyl-6-(2-(dimethylamino)ethoxy)-5-methoxy- is a complex organic compound characterized by its benzylamine structure with multiple substituents, including an allyl group, a methoxy group, and a dimethylaminoethoxy group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzylamine as the core structure.
Ethers Formation: The dimethylaminoethoxy group is introduced via nucleophilic substitution reactions involving appropriate halides and dimethylaminoethanol.
Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the allyl group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can be performed to reduce nitro groups or other oxidized functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfate ((CH3)2SO4) are employed.
Major Products Formed:
Oxidation: Allyl alcohol, allyl aldehyde, and allyl ketone.
Reduction: Amines and other reduced functionalities.
Substitution: Various substituted benzylamines with different functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Benzylamine, 3-allyl-6-(2-(diethylamino)ethoxy)-5-methoxy-
Benzylamine, 3-allyl-6-(2-(methylamino)ethoxy)-5-methoxy-
Benzylamine, 3-allyl-6-(2-(propylamino)ethoxy)-5-methoxy-
Uniqueness: The presence of the dimethylamino group in this compound provides unique chemical properties compared to similar compounds, such as increased solubility and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.
Properties
CAS No. |
100427-79-0 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-[2-(aminomethyl)-6-methoxy-4-prop-2-enylphenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C15H24N2O2/c1-5-6-12-9-13(11-16)15(14(10-12)18-4)19-8-7-17(2)3/h5,9-10H,1,6-8,11,16H2,2-4H3 |
InChI Key |
FHKTWPDDTIABFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1OC)CC=C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















